4-(Cyclopentylmethoxy)aniline
Overview
Description
4-(Cyclopentylmethoxy)aniline is an organic compound with the chemical formula C12H17NO. It is a colorless or yellowish solid with a special odor . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The preparation of 4-(Cyclopentylmethoxy)aniline can be achieved by several synthetic routes. One common method involves the reaction of 4-aminophenyl ether with cyclopentyl ketone to produce the desired product . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
4-(Cyclopentylmethoxy)aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidants, reducing agents, and halogenating agents. For example, it can react with strong oxidants to form corresponding oxidized products, or with reducing agents to yield reduced forms of the compound. Substitution reactions can occur when the compound reacts with halogenating agents, leading to the formation of halogenated derivatives .
Scientific Research Applications
4-(Cyclopentylmethoxy)aniline is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as an intermediate for the synthesis of various amino-containing compounds, such as drugs, dyes, and functional materials . In biology, it is used in proteomics research to study protein interactions and functions . Additionally, it can be used as a catalyst or ligand in organic synthesis reactions, making it valuable in industrial applications .
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)aniline involves its interaction with specific molecular targets and pathways. As an organic synthesis intermediate, it can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-(Cyclopentylmethoxy)aniline can be compared with other similar compounds, such as aniline and its derivatives. . While both compounds contain an amine group attached to an aromatic ring, this compound has a cyclopentylmethoxy group attached to the aromatic ring, making it unique in terms of its chemical structure and properties. Other similar compounds include various substituted anilines, which differ in the nature and position of substituents on the aromatic ring .
Properties
IUPAC Name |
4-(cyclopentylmethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-7-12(8-6-11)14-9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENVPMMMRQGSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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